molecular formula C21H17ClN4O4S B11227863 5-[({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-2-chlorobenzoic acid

5-[({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-2-chlorobenzoic acid

Cat. No.: B11227863
M. Wt: 456.9 g/mol
InChI Key: LCERKPNMCBFARS-UHFFFAOYSA-N
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Description

5-(2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-2-CHLOROBENZOIC ACID is a complex organic compound that features a benzofuran ring, a triazole ring, and a chlorobenzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-2-CHLOROBENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and triazole intermediates, followed by their coupling and subsequent functionalization to introduce the chlorobenzoic acid moiety. Common reagents used in these steps include various chlorinating agents, sulfur-containing compounds, and amides. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents would also be tailored to ensure environmental and economic sustainability .

Chemical Reactions Analysis

Types of Reactions

5-(2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-2-CHLOROBENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

Scientific Research Applications

5-(2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-2-CHLOROBENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-2-CHLOROBENZOIC ACID involves its interaction with specific molecular targets and pathways. The benzofuran and triazole rings are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
  • 2-Chlorobenzoic acid derivatives
  • Benzofuran derivatives

Uniqueness

What sets 5-(2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-2-CHLOROBENZOIC ACID apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C21H17ClN4O4S

Molecular Weight

456.9 g/mol

IUPAC Name

5-[[2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-2-chlorobenzoic acid

InChI

InChI=1S/C21H17ClN4O4S/c1-2-26-19(17-9-12-5-3-4-6-16(12)30-17)24-25-21(26)31-11-18(27)23-13-7-8-15(22)14(10-13)20(28)29/h3-10H,2,11H2,1H3,(H,23,27)(H,28,29)

InChI Key

LCERKPNMCBFARS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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